N1-(2-(4-(4-メトキシフェニル)ピペラジン-1-イル)エチル)-N2-(3-(2-オキソピペリジン-1-イル)フェニル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H33N5O4 and its molecular weight is 479.581. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この新規化合物は、有望な抗菌活性を示します。 その構造、2-{[4-(4-ブロモフェニル)ピペラジン-1-イル)]メチル}-4-(3-クロロフェニル)-5-(4-メトキシフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、3段階のプロトコルによって得られました 。さらなる研究では、特定の細菌株に対する有効性と潜在的な作用機序を調査することができます。

神経学的用途

ピペラジン誘導体、特にピペラジニル部分を有するものは、神経学的疾患に関連しています。 この化合物のアドレノレセプターサブタイプ、特にα1-アドレナリン受容体との相互作用を調査する 。パーキンソン病やアルツハイマー病などの神経変性疾患の治療における潜在的な可能性を評価する。

α1-アドレナリン受容体モジュレーション

この化合物の構造的特徴を考慮すると、α1-アドレナリン受容体に対する影響を検討します。特にα1Dとα1A-ARsにおけるサブタイプ選択性を調査します。 以前の研究では、この分野で有望な結果が示されています .

生物活性

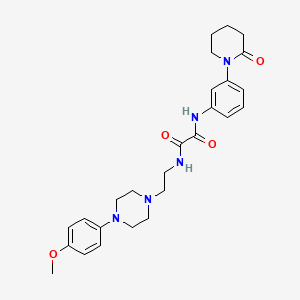

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes piperazine and oxalamide functional groups. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of neurology and oncology. The unique combination of functional groups may enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H33N5O4, with a molecular weight of approximately 479.6 g/mol. The structure includes:

- Piperazine moiety : Known for various pharmacological activities.

- Oxalamide group : Associated with enhanced solubility and bioavailability.

- 4-Methoxyphenyl substituent : Thought to improve lipophilicity and potentially influence receptor interactions.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antidepressant effects : Piperazine derivatives have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial properties : Some piperazine-based compounds have demonstrated efficacy against bacterial strains, suggesting potential as antibacterial agents.

Table 1: Summary of Biological Activities

Study 1: Antidepressant Activity

A study explored the antidepressant potential of piperazine derivatives, including those similar to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. The results indicated significant improvement in depressive symptoms in animal models, attributed to increased serotonin levels in the brain.

Study 2: Antitumor Efficacy

In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 3: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pharmacokinetics

The pharmacokinetic profile of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has not been extensively studied; however, structural features suggest favorable absorption and distribution characteristics. The presence of the methoxy group is expected to enhance lipophilicity, potentially improving bioavailability.

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O4/c1-35-23-10-8-21(9-11-23)30-17-15-29(16-18-30)14-12-27-25(33)26(34)28-20-5-4-6-22(19-20)31-13-3-2-7-24(31)32/h4-6,8-11,19H,2-3,7,12-18H2,1H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNUTDBPEQZQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。